2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-methoxyphenyl)acetamide
Overview
Description
2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C17H14ClN3O3S and its molecular weight is 375.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.0444402 g/mol and the complexity rating of the compound is 437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
A series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamides were synthesized, highlighting the importance of converting variously substituted/unsubstituted aromatic organic acids into their corresponding esters, hydrazides, and then 5-substituted-1,3,4-oxadiazole-2-thiols. The target compounds were obtained by stirring these thiols with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide in DMF and NaH. The structures of the synthesized compounds were confirmed using (1)H-NMR, IR, and mass spectral data. These compounds were evaluated for their activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase enzymes (LOX), showing relative activity against acetyl cholinesterase (Rehman et al., 2013).
Antimicrobial Activity
The chloroacetamides, including 2-chloro-N-(2, 6-diethylphenyl)-N-(methoxymethyl) acetamide and metazachlor, have been used as selective pre-emergent or early post-emergent herbicides. These compounds were shown to control annual grasses and many broad-leaved weeds in various crops, indicating their antimicrobial properties against a range of plant pathogens (Weisshaar & Böger, 1989).
Anticancer Properties
Novel 2-chloro N-aryl substitutedacetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol were synthesized and screened for their cytotoxicity on cancer cell lines including PANC-1, HepG2, and MCF7. The compounds were characterized by LCMS, IR, 1H and 13C spectroscopies, and elemental analysis. One compound in particular showed high cytotoxicity on PANC-1 and HepG2 cell lines, indicating potential anticancer properties (Vinayak et al., 2014).
Antimicrobial and Hemolytic Activity
A new series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides were synthesized and evaluated for antimicrobial and hemolytic activity. The compounds showed variable activity against selected microbial species relative to reference standards, indicating their potential for further biological screening and application trial, except for those with higher cytotoxicity (Gul et al., 2017).
Properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3S/c1-23-14-5-3-2-4-13(14)19-15(22)10-25-17-21-20-16(24-17)11-6-8-12(18)9-7-11/h2-9H,10H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWHBGXLUPATJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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